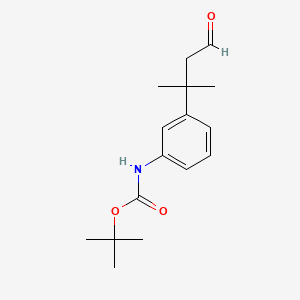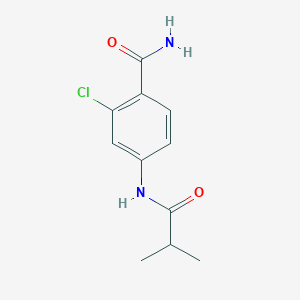
2-Chloro-4-isobutyramidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-isobutyramidobenzamide is an organic compound with the molecular formula C11H13ClN2O2 It is a derivative of benzamide, featuring a chloro substituent at the second position and an isobutyramido group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isobutyramidobenzamide typically involves the acylation of 2-chloro-4-aminobenzamide with isobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-isobutyramidobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include 2-chloro-4-aminobenzoic acid and isobutyramide.
Applications De Recherche Scientifique
2-Chloro-4-isobutyramidobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-isobutyramidobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of an isobutyramido group.
2-Chloro-4-aminobenzamide: Similar structure but with an amino group instead of an isobutyramido group.
2-Chloro-4-methylbenzamide: Similar structure but with a methyl group instead of an isobutyramido group.
Uniqueness
2-Chloro-4-isobutyramidobenzamide is unique due to the presence of both a chloro and an isobutyramido group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from those of similar compounds. For example, the isobutyramido group may enhance the compound’s lipophilicity and influence its interactions with biological targets.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-chloro-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-6(2)11(16)14-7-3-4-8(10(13)15)9(12)5-7/h3-6H,1-2H3,(H2,13,15)(H,14,16) |
Clé InChI |
LRGDSHFRRCHVEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
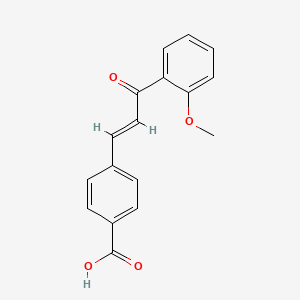


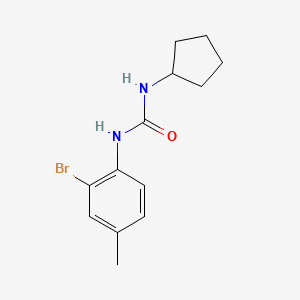


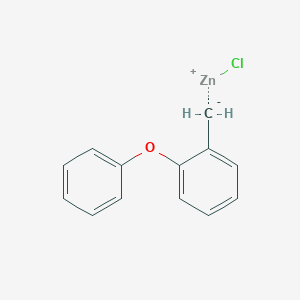
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
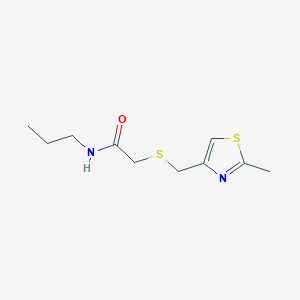
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
